molecular formula C26H21FN4O3S2 B2516244 2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide CAS No. 895097-61-7

2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide

Cat. No. B2516244
CAS RN: 895097-61-7
M. Wt: 520.6
InChI Key: QNJPIDALGBTIRA-UHFFFAOYSA-N
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Description

The compound "2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound with a fusion of benzene and thiazole rings. Benzothiazoles and their derivatives have been extensively studied due to their diverse biological activities, including antitumor properties. The fluorine atom at the para position of the benzyl group and the acetamide moiety attached to the nitrogen of the benzothiazole ring are significant for the biological activity of these compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the cyclization of precursor molecules such as thiobenzanilides or the reaction of aminobenzoic acid with amino thiophenol, as seen in the preparation of 2-(4-aminophenyl)benzothiazoles . Modifications to the general synthetic process have allowed for the creation of pure samples of target compounds, which is crucial for the development of pharmaceuticals. The introduction of fluorine atoms and various substituents can be achieved through different synthetic routes, including the use of microwave irradiation and the presence of potassium carbonate to facilitate the reactions .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole core, which is often modified with various substituents to enhance biological activity. The presence of a fluorine atom can significantly affect the molecule's electronic distribution and, consequently, its biological properties. The acetamide group attached to the benzothiazole ring is another common feature in these molecules, which can influence the compound's solubility and interaction with biological targets .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including condensation with aldehydes, reactions with phenylhydrazine, thiourea, and chloroacetic acid to form different heterocyclic systems. These reactions can lead to the formation of pyrazole, pyrimidine thione, thiazolopyrimidine, and pyridine derivatives, which can further be modified to enhance their antitumor activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzothiazole core. The introduction of a fluorine atom can increase the lipophilicity of the compound, potentially improving its ability to cross cell membranes and reach intracellular targets. The acetamide moiety can contribute to the hydrogen bonding capacity of the molecule, affecting its interaction with biological macromolecules .

Scientific Research Applications

Kinase Inhibition and Anticancer Activity

Compounds structurally related to the query have shown significant potential in inhibiting specific kinases, such as phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cancer cell survival and proliferation. For example, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a potent inhibitor of PI3Kα and mTOR, demonstrates the therapeutic potential of such compounds in oncology, particularly in the development of dual inhibitors to improve metabolic stability against cancer cells (Stec et al., 2011).

Antioxidant Activity

Further, benzothiazole derivatives have been evaluated for their antioxidant activities, indicating their potential in mitigating oxidative stress-related pathologies. These activities suggest a broader application in developing therapeutic agents for conditions exacerbated by oxidative damage, highlighting the versatility of compounds within this chemical class (Cabrera-Pérez et al., 2016).

Ligand-Protein Interaction Studies

Moreover, the utility of benzothiazolinone acetamide analogs extends into spectroscopic and quantum mechanical studies, including ligand-protein interactions. These interactions are crucial for understanding the binding affinity and mechanism of action of potential pharmacological agents, further emphasizing the compound's relevance in drug discovery and design processes. Such compounds have also been explored for their photovoltaic efficiency, indicating potential applications in renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O3S2/c1-17-5-4-6-20(13-17)29-24(32)16-35-26-28-14-23-25(30-26)21-7-2-3-8-22(21)31(36(23,33)34)15-18-9-11-19(27)12-10-18/h2-14H,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJPIDALGBTIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide

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